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Compound of Interest

Compound Name: 17-Bromo Vinorelbine Ditartrate

Cat. No.: B1161119 Get Quote

Technical Support Center: 17-Bromo Vinorelbine
Ditartrate
Disclaimer: The following information is based on the available data for Vinorelbine Ditartrate,

the parent compound of 17-Bromo Vinorelbine Ditartrate. Specific toxicological and dosage

data for the 17-bromo derivative are not currently available in the public domain. This guide is

intended to provide a predictive framework for researchers based on the well-established

profile of Vinorelbine. All experimental work should be conducted with appropriate caution and

dose-escalation studies are strongly recommended.

Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their

experiments with 17-Bromo Vinorelbine Ditartrate, with solutions based on the known

properties of Vinorelbine.
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Issue Possible Cause Recommended Action

Higher than expected

cytotoxicity in vitro
Cell line hypersensitivity.

Review the literature for the

specific cell line's sensitivity to

Vinca alkaloids. Consider

using a dose-response curve

to determine the IC50 and

select a more appropriate

concentration.

Incorrect dosage calculation or

preparation.

Double-check all calculations

and ensure the compound is

fully dissolved. Prepare fresh

solutions for each experiment.

Low in vivo efficacy at

predicted dosages

Poor bioavailability of the

bromo-derivative.

Consider alternative routes of

administration or formulation

strategies to enhance

bioavailability. A liposomal

formulation of vinorelbine has

been shown to improve drug

penetration into tumors.[1]

Development of drug

resistance.

Investigate mechanisms of

resistance, such as

overexpression of efflux pumps

(e.g., P-glycoprotein).

Unexpected off-target effects

in cell culture

Interaction with unforeseen

cellular pathways.

Perform a literature search for

off-target effects of Vinca

alkaloids. Consider using

transcriptomic or proteomic

analysis to identify affected

pathways.

Severe neutropenia in animal

models

Myelosuppression is a known

dose-limiting toxicity of

Vinorelbine.[2]

Reduce the dosage or alter the

dosing schedule. In clinical

settings, dose adjustments are

made based on neutrophil

counts.[3][4]
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Neurotoxicity in animal models
Vinca alkaloids are known to

cause neurotoxicity.

Monitor for signs of

neuropathy. Vinorelbine is

reported to have lower

neurotoxicity compared to

other vinca alkaloids due to its

higher selectivity for mitotic

over axonal microtubules.[1]

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of 17-Bromo Vinorelbine Ditartrate?

A1: Based on its parent compound, 17-Bromo Vinorelbine Ditartrate is expected to act as a

mitotic inhibitor. It likely binds to tubulin, disrupting the formation of the mitotic spindle, which

leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][5]

Q2: What are the expected dose-limiting toxicities?

A2: The primary dose-limiting toxicity for Vinorelbine is myelosuppression, specifically

neutropenia.[2] Researchers should anticipate this and monitor white blood cell counts closely

in in vivo studies. Neurotoxicity is another potential, though generally less severe, side effect.[2]

Q3: How can I minimize the risk of toxicity in my experiments?

A3: Start with a low dose and perform a dose-escalation study to determine the maximum

tolerated dose (MTD) in your specific model. Monitor for signs of toxicity, particularly

myelosuppression and neurotoxicity. Consider alternative dosing schedules, such as

metronomic dosing (frequent low doses), which has been explored for Vinorelbine to reduce

toxicity.

Q4: Are there any known drug interactions I should be aware of?

A4: Vinorelbine is metabolized by the cytochrome P450 enzyme CYP3A4. Co-administration of

drugs that are strong inhibitors or inducers of this enzyme can alter the plasma concentration of

Vinorelbine, potentially increasing toxicity or reducing efficacy.
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Quantitative Data Summary
The following tables summarize key quantitative data for Vinorelbine, which can serve as a

starting point for experiments with its 17-bromo derivative.

Table 1: In Vitro Cytotoxicity of Vinorelbine (IC50 Values)

Cell Line Cancer Type IC50 (nM)

A549 Non-Small Cell Lung Cancer 27.40[6]

Calu-6 Non-Small Cell Lung Cancer 10.01[6]

H1792 Non-Small Cell Lung Cancer 5.639[6]

P388 (sensitive) Murine Leukemia Data not available in snippets

P388 (resistant) Murine Leukemia Data not available in snippets

Table 2: In Vivo Acute Toxicity of Vinorelbine (LD50 Values)

Animal Model Route of Administration LD50 (mg/kg)

Male Mice Intravenous 29.3[7]

Female Mice Intravenous 32.1[7]

Table 3: Clinical Dosage and Toxicity of Vinorelbine in Non-Small Cell Lung Cancer (NSCLC)
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Regimen Dosage Cycle
Grade 3/4
Neutropenia (%)

Single Agent 30 mg/m² weekly - 53[2]

Combination with

Cisplatin

25 mg/m² on days 1,

8, 15, 22 + Cisplatin

100 mg/m² on day 1

28 days ~60[8]

Combination with

Cisplatin

30 mg/m² weekly +

Cisplatin 120 mg/m²

on days 1 and 29

Every 6 weeks
Data not available in

snippets

Experimental Protocols
1. In Vitro Cytotoxicity Assay (MTT Assay)

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow

them to adhere overnight.

Drug Treatment: Prepare serial dilutions of 17-Bromo Vinorelbine Ditartrate in culture

medium. Replace the medium in the wells with the drug-containing medium. Include a

vehicle control (medium with the same concentration of solvent used to dissolve the drug).

Incubation: Incubate the plate for 24, 48, and 72 hours.

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4

hours at 37°C.

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to

dissolve the formazan crystals.

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC50 value using non-linear regression analysis.

2. In Vivo Maximum Tolerated Dose (MTD) Study
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Animal Model: Use an appropriate animal model (e.g., BALB/c mice).

Dose Groups: Establish several dose groups with a sufficient number of animals in each

(e.g., n=5). Start with a low dose based on in vitro data and LD50 values of the parent

compound.

Drug Administration: Administer 17-Bromo Vinorelbine Ditartrate via the desired route

(e.g., intravenous).

Monitoring: Monitor the animals daily for clinical signs of toxicity, including weight loss,

changes in behavior, and signs of distress.

Hematological Analysis: Collect blood samples at regular intervals to monitor for

myelosuppression (neutrophil, red blood cell, and platelet counts).

Endpoint: The MTD is defined as the highest dose that does not cause irreversible toxicity or

more than a 20% loss in body weight.
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Caption: Mechanism of action of 17-Bromo Vinorelbine Ditartrate.
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Apoptotic Signaling
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Caption: Key signaling pathways involved in Vinorelbine-induced apoptosis.
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Toxicity Assessment Workflow
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Caption: Experimental workflow for assessing the toxicity of 17-Bromo Vinorelbine Ditartrate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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